L-Histidine, N-D-prolyl-(9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-D-prolyl-(9CI) typically involves the coupling of L-histidine and D-proline. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of L-Histidine, N-D-prolyl-(9CI) may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: L-Histidine, N-D-prolyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Electrophilic reagents like alkyl halides, basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the imidazole ring.
Scientific Research Applications
Chemistry: L-Histidine, N-D-prolyl-(9CI) is used as a model compound in peptide synthesis and studies involving peptide bond formation .
Biology: In biological research, it is used to study enzyme-substrate interactions, particularly those involving prolyl oligopeptidase, an enzyme that cleaves neuroactive peptides .
Industry: In the industrial sector, L-Histidine, N-D-prolyl-(9CI) can be used in the production of peptide-based materials and as a reference standard in analytical chemistry .
Mechanism of Action
L-Histidine, N-D-prolyl-(9CI) exerts its effects primarily through interactions with enzymes that recognize and cleave peptide bonds. The imidazole ring of histidine can coordinate with metal ions in the active site of enzymes, while the proline residue provides structural rigidity . This dual functionality allows the compound to act as a competitive inhibitor for enzymes like prolyl oligopeptidase .
Comparison with Similar Compounds
- L-Histidine, N-L-prolyl-(9CI)
- L-Histidine, N-D-alanyl-(9CI)
- L-Histidine, N-D-valyl-(9CI)
Comparison: L-Histidine, N-D-prolyl-(9CI) is unique due to the presence of both histidine and proline residues, which confer specific binding properties and structural characteristics. Compared to other similar compounds, it has a distinct ability to interact with metal ions and enzymes, making it particularly useful in studies involving enzyme inhibition and peptide synthesis .
Properties
Molecular Formula |
C11H16N4O3 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9+/m1/s1 |
InChI Key |
BEPSGCXDIVACBU-BDAKNGLRSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
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